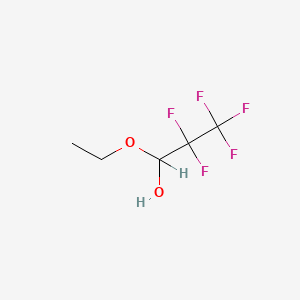

Pentafluoropropionaldehyde ethyl hemiacetal

Beschreibung

Historical Development of Fluoroaldehydes

The development of fluoroaldehydes traces its origins to the broader evolution of organofluorine chemistry, which began in the early 19th century with foundational discoveries that established the groundwork for modern fluorochemical synthesis. The first organofluorine compound was discovered in 1835 when Dumas and Péligot distilled dimethyl sulfate with potassium fluoride to produce fluoromethane. This pioneering work was followed by Alexander Borodin's significant contribution in 1862, when he developed a halogen exchange method by acting on benzoyl chloride with potassium bifluoride to synthesize benzoyl fluoride, establishing a methodology that would become central to fluorine chemistry.

The progression toward fluorinated aldehydes required substantial technological advances, as elemental fluorine proved extremely dangerous to handle and prone to explosive reactions when mixed with organic compounds. Frédéric Swarts introduced antimony fluoride as a safer fluorinating agent in 1898, which marked a crucial step toward the practical synthesis of fluorinated organic compounds. The industrial attention drawn to chlorofluorocarbons in the 1920s, particularly compounds like CCl3F and CCl2F2 for their nonflammability and nontoxicity, accelerated interest in fluorinated compounds and their derivatives.

World War II served as a critical catalyst for fluorochemical development, particularly through the Manhattan Project's need for uranium hexafluoride in isotope separation processes. This wartime demand led to the first large-scale production of fluorine and sparked intensive research into fluorine-resistant materials and fluorinated compounds. The period saw significant advances in synthetic methodologies, including the development of electrofluorination techniques by Joseph Simons in the 1930s, which enabled the synthesis of carbon-fluorine bonds without using elemental fluorine. These foundational developments created the technological infrastructure necessary for the eventual synthesis of highly fluorinated aldehydes and their derivatives, including hemiacetal forms that would prove essential for handling and utilizing these reactive compounds.

Significance of Pentafluoropropionaldehyde Ethyl Hemiacetal in Organofluorine Chemistry

This compound occupies a unique position in organofluorine chemistry due to its exceptional combination of stability and reactivity that enables diverse synthetic applications. The compound serves as a stable storage form of the highly reactive pentafluoropropionaldehyde, which in its free aldehyde form exhibits extreme reactivity that complicates handling and storage. Research has demonstrated that this hemiacetal can participate effectively in reactions with enamines and imines, producing β-hydroxy-β-pentafluoropropyl ketones in good yields, thereby establishing its utility as a pentafluoropropyl group transfer agent.

The significance of this compound extends to its role in modern synthetic methodologies for introducing pentafluoropropyl groups into organic molecules. Studies have shown that this compound, alongside related fluorinated aldehyde derivatives, can react with enamines derived from various methyl ketones to afford the corresponding β-hydroxy ketones with excellent regioselectivity. This reactivity pattern demonstrates the compound's value in constructing complex fluorinated molecules that are increasingly important in pharmaceutical and materials science applications.

The compound's molecular structure, characterized by the presence of five fluorine atoms in a three-carbon chain with an ethyl hemiacetal functional group, imparts distinctive chemical properties that enhance its synthetic utility. The high electronegativity of the fluorine atoms significantly influences the electrophilic character of the carbonyl carbon, while the hemiacetal formation provides the necessary stability for practical synthetic applications. Theoretical calculations investigating the conformational properties of pentafluoropropionaldehyde and its derivatives have revealed important insights into the potential energy distributions and rotational dynamics that influence reactivity patterns.

Furthermore, the compound represents an important example of how fluorinated hemiacetals can serve as masked aldehyde equivalents in synthetic chemistry. The ability to generate the reactive aldehyde species in situ while maintaining stability under storage conditions makes this compound particularly valuable for synthetic applications requiring controlled release of highly electrophilic fluorinated aldehydes.

Overview of Hemiacetals in Fluorine-Containing Compounds

Hemiacetals in fluorine-containing compounds represent a critical class of derivatives that address the inherent instability and handling challenges associated with highly fluorinated aldehydes. These compounds are formed through the nucleophilic addition of alcohols to fluorinated aldehydes, resulting in geminal ether-alcohol derivatives that exhibit enhanced stability compared to their parent aldehydes. The formation of hemiacetals occurs through a well-established mechanism involving protonation of the carbonyl group, nucleophilic attack by the alcohol, and subsequent deprotonation to yield the hemiacetal product.

In fluorinated systems, hemiacetal formation is particularly important due to the enhanced electrophilicity of fluorinated carbonyls, which arises from the strong electron-withdrawing effects of fluorine substituents. This increased electrophilicity makes fluorinated aldehydes highly reactive toward nucleophiles, including water and alcohols, leading to rapid hemiacetal formation under mild conditions. Trifluoroacetaldehyde, for example, is typically stabilized as a hemiacetal due to its high reactivity, with the ethyl hemiacetal serving as a practical synthetic equivalent.

The stability of fluorinated hemiacetals varies significantly depending on the degree and pattern of fluorination. Research has shown that perfluoroalkylaldehyde alkylhemiacetals, including methyl, ethyl, propyl, butyl, and amyl derivatives, can be synthesized and characterized as stable compounds. These compounds generally exist as clear, colorless liquids that can be distilled without decomposition, though their water solubility varies considerably based on the fluorocarbon chain length and hemiacetal structure.

| Hemiacetal Type | Stability | Typical Applications |

|---|---|---|

| Trifluoroacetaldehyde Ethyl Hemiacetal | High | Synthetic intermediate for β-hydroxy-β-trifluoromethyl ketones |

| This compound | High | Pentafluoropropyl group transfer reactions |

| Difluoroacetaldehyde Ethyl Hemiacetal | Moderate | β-hydroxy-β-difluoromethyl ketone synthesis |

The synthetic utility of fluorinated hemiacetals extends beyond simple storage and handling advantages. These compounds serve as valuable synthetic intermediates that can release the parent aldehyde under controlled conditions, enabling precise synthetic transformations. The equilibrium between hemiacetals and their constituent aldehydes and alcohols can be manipulated through reaction conditions, allowing for strategic use in multi-step synthetic sequences. Additionally, the unique electronic properties imparted by fluorine substitution in these hemiacetals influence their reactivity patterns, often leading to enhanced selectivity and yield in synthetic applications compared to non-fluorinated analogs.

Eigenschaften

IUPAC Name |

1-ethoxy-2,2,3,3,3-pentafluoropropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F5O2/c1-2-12-3(11)4(6,7)5(8,9)10/h3,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPCMQYHVJRQUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883365 | |

| Record name | 1-Ethoxy-2,2,3,3,3-pentafluoro-1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

337-28-0 | |

| Record name | 1-Ethoxy-2,2,3,3,3-pentafluoro-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=337-28-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000337280 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanol, 1-ethoxy-2,2,3,3,3-pentafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Ethoxy-2,2,3,3,3-pentafluoro-1-Propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethoxy-2,2,3,3,3-pentafluoropropan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Formation from Pentafluoropropionaldehyde and Ethanol

The classical approach involves the reaction of pentafluoropropionaldehyde with ethanol under acidic catalysis to form the ethyl hemiacetal. This process typically requires:

- Reagents: Pentafluoropropionaldehyde, ethanol, and a catalytic amount of a non-oxidizing mineral acid (e.g., hydrochloric acid).

- Conditions: Mild heating (e.g., reflux in ethanol) to facilitate equilibrium towards hemiacetal formation.

- Isolation: Removal of water formed during the reaction, often by azeotropic distillation or drying agents, to drive the reaction forward.

This method is supported by patent literature demonstrating the use of pentafluoropropionaldehyde hemiacetal in subsequent synthetic steps, such as hydrazide formation and heterocycle synthesis, indicating the availability of the hemiacetal as a stable intermediate.

Use of Aldehyde Hydrates or Hemiacetals in Synthetic Reactions

Research articles report that pentafluoropropionaldehyde can be utilized in its hemiacetal or hydrate form in regioselective syntheses, indicating that the hemiacetal is either commercially available or prepared in situ by equilibrating the aldehyde with ethanol or water. The hemiacetal form participates effectively in reactions with enamines and imines, yielding fluorinated ketones in good yields, which implies that the preparation of the hemiacetal is straightforward and reproducible.

Catalytic Condensation Methods (Analogous Preparations)

While direct literature on pentafluoropropionaldehyde ethyl hemiacetal preparation is limited, analogous methods for preparing related hemiacetals (e.g., formaldehyde ethylene hemiacetal) involve catalytic condensation of aldehydes with alcohols under controlled temperature and pressure using catalysts such as trimethylchlorosilane. These methods feature:

- Catalyst: Trimethylchlorosilane (0.5–3% molar relative to alcohol).

- Temperature: 40–180 °C.

- Pressure: 1–10 bar in a closed system.

- Molar Ratio: Alcohol to aldehyde approximately 1:0.8–1:1.1.

- Process: Gradual heating with controlled reaction time, followed by vacuum distillation to isolate the hemiacetal.

Though this method is described for formaldehyde ethylene hemiacetal, the principles are applicable to other aldehyde hemiacetals, including this compound, especially when high purity and yield are desired.

Detailed Research Findings and Data

Reaction Conditions and Yields

Mechanistic Insights

- The acid-catalyzed formation of hemiacetals proceeds via protonation of the aldehyde carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by ethanol.

- Removal of water shifts equilibrium toward hemiacetal formation.

- In catalytic condensation methods, chlorosilane catalysts activate the aldehyde and stabilize intermediates, enhancing reaction rates and selectivity.

Practical Considerations

- The use of ethanol as both solvent and nucleophile simplifies the process.

- Control of temperature and reaction time is critical to avoid overreaction or polymerization.

- The hemiacetal form provides a stable intermediate that can be isolated and stored, facilitating downstream synthetic applications.

Summary Table of Preparation Methods

| Step | Method Description | Key Parameters | Advantages | Limitations |

|---|---|---|---|---|

| 1 | Acid-catalyzed reaction of pentafluoropropionaldehyde with ethanol | Mild reflux, catalytic HCl | Simple, good yield, scalable | Requires water removal |

| 2 | Use of hemiacetal/hydrate forms in situ | Ambient to reflux temperatures | Avoids handling free aldehyde | Equilibrium mixture, may need purification |

| 3 | Catalytic condensation with chlorosilane (analogous method) | 40–180 °C, 1–10 bar, trimethylchlorosilane catalyst | High purity, fast reaction | Requires pressure vessel, catalyst cost |

Analyse Chemischer Reaktionen

Types of Reactions

Pentafluoropropionaldehyde ethyl hemiacetal undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the highly electronegative fluorine atoms, which affect the reactivity of the compound .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding carboxylic acids.

Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the compound, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

Pentafluoropropionaldehyde ethyl hemiacetal has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of fluorinated compounds.

Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug development.

Wirkmechanismus

The mechanism of action of pentafluoropropionaldehyde ethyl hemiacetal involves its reactivity with various nucleophiles. The presence of the highly electronegative fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack . This reactivity is exploited in various chemical reactions, including the formation of hemiacetals and hemiketals .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pentafluoropropionaldehyde ethyl hemiacetal belongs to a family of fluorinated hemiacetals. Key structural and functional analogues include:

Trifluoroacetaldehyde Ethyl Hemiacetal (C₄H₇F₃O₂, CAS 433-27-2)

- Reactivity : Exhibits higher reactivity in asymmetric carbon-carbon bond formation, yielding β-hydroxy-β-trifluoromethyl ketones in high to excellent yields (80–95%) under mild conditions .

- Applications : Used extensively in pharmaceutical synthesis due to the strong electron-withdrawing effect of the trifluoromethyl group .

- Safety : Associated with multiple hazard warnings, including flammability and toxicity (H302, H315, H319) .

Difluoroacetaldehyde Ethyl Hemiacetal

- Reactivity : Produces β-hydroxy-β-difluoromethyl ketones in good yields (~70–85%), though lower than trifluoro derivatives due to reduced fluorine content .

- Electronic Effects : The difluoromethyl group offers moderate electron-withdrawing properties, influencing reaction kinetics and product stability .

Heptafluorobutyraldehyde Ethyl Hemiacetal

- Reactivity: Mentioned in commercial contexts but lacks detailed yield data in the provided evidence.

Data Table: Comparative Analysis of Fluorinated Hemiacetals

Research Findings

Reactivity and Yields

- This compound reacts with enamines/imines to form β-hydroxy-β-pentafluoropropyl ketones in ~65–80% yields , slightly lower than trifluoroacetaldehyde ethyl hemiacetal. This difference is attributed to increased steric bulk from the pentafluoropropyl group .

- Trifluoroacetaldehyde ethyl hemiacetal achieves superior yields (80–95% ) due to optimal electronic and steric balance, making it a preferred reagent for asymmetric synthesis .

Biologische Aktivität

Pentafluoropropionaldehyde ethyl hemiacetal (CAS No. 337-28-0) is a fluorinated compound that has garnered interest due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula: CHFO

Molecular Weight: 174.08 g/mol

Physical State: Colorless liquid

Solubility: Soluble in organic solvents, moisture sensitive

This compound acts primarily as an electrophile in various biological reactions. Its reactivity is attributed to the presence of the pentafluorinated group, which enhances its electrophilic character and can lead to interactions with nucleophiles such as amino acids in proteins.

- Enzyme Inhibition: Research indicates that this compound may inhibit certain enzymes by covalently modifying active site residues. This modification alters enzyme activity, potentially leading to therapeutic effects.

- Cellular Uptake: The compound's lipophilicity allows it to penetrate cellular membranes easily, facilitating its interaction with intracellular targets.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of this compound:

- Case Study 1: In vitro assays demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including L-1210 leukemia cells. The mechanism involves inducing apoptosis through the activation of caspase pathways .

- Case Study 2: Another study reported that this compound effectively inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Research Findings: this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria in laboratory settings. Its mechanism appears to involve disruption of bacterial cell wall synthesis .

Toxicological Profile

While the biological activities are promising, the safety profile of this compound requires careful consideration:

- Acute Toxicity Studies: Initial toxicity assessments indicate that high doses may lead to organ damage and reproductive toxicity. Long-term exposure studies are necessary to fully understand its safety profile .

- Regulatory Status: Due to its potential health hazards, regulatory agencies recommend stringent handling protocols when working with this compound.

Comparative Analysis

| Property | This compound | Related Compounds |

|---|---|---|

| Molecular Weight | 174.08 g/mol | Trifluoroacetaldehyde (144.09 g/mol) |

| Electrophilicity | High | Moderate |

| Anticancer Activity | Yes | Limited in related compounds |

| Antimicrobial Activity | Yes | Varies |

| Toxicity Level | Moderate to high | Varies |

Q & A

Q. What are the established synthetic pathways for preparing pentafluoropropionaldehyde ethyl hemiacetal, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of perfluorinated aldehydes with ethanol under controlled acidic or anhydrous conditions. For example, trifluoroacetaldehyde derivatives react with ethanol to form hemiacetals through nucleophilic addition, requiring precise stoichiometry to avoid over-alkylation . Reaction yields are sensitive to temperature, solvent choice (e.g., dioxane), and catalyst presence (e.g., iodine), as seen in Reformatsky reactions under high-intensity ultrasound (HIU), which improved yields to 75–89% by enhancing reagent activation .

Q. How should this compound be stored and handled to prevent decomposition during experiments?

The compound is hygroscopic and prone to dehydration. Storage at 0–6°C in airtight, moisture-free containers is critical to minimize degradation. Analytical data indicate decomposition via dehydration under ambient conditions, necessitating inert atmospheres (e.g., nitrogen) during handling .

Q. What analytical techniques are most reliable for characterizing this compound and verifying purity?

Nuclear magnetic resonance (NMR) spectroscopy (particularly F and C NMR) and gas chromatography-mass spectrometry (GC-MS) are standard for structural confirmation. Elemental analysis (±0.4% accuracy for C, H, N) and infrared (IR) spectroscopy validate functional groups and purity. Decomposition byproducts, such as perfluorinated aldehydes, can be monitored via these methods .

Q. Why does this compound exhibit unique solubility properties, and how does this impact solvent selection in reactions?

The compound’s high fluorination reduces polarity, making it soluble in ethers (e.g., dioxane) but poorly miscible in aqueous systems. This necessitates polar aprotic solvents for reactions involving hydrophilic reagents, as seen in HIU-promoted Reformatsky reactions .

Q. What safety protocols are recommended for working with this compound in laboratory settings?

Use fume hoods to avoid inhalation of volatile degradation products. Personal protective equipment (PPE), including fluoropolymer-resistant gloves, is mandatory due to the compound’s potential to release corrosive hydrogen fluoride upon hydrolysis .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in nucleophilic addition reactions?

The strong electron-withdrawing nature of fluorine atoms stabilizes the hemiacetal’s carbonyl group, reducing electrophilicity. This requires stronger nucleophiles (e.g., organozinc reagents) or catalytic activation (e.g., HIU) to achieve efficient addition, as demonstrated in Reformatsky reactions .

Q. What experimental strategies can mitigate competing esterification or over-alkylation during hemiacetal synthesis?

Strict control of ethanol stoichiometry (1:1 molar ratio with aldehyde) and low temperatures (0–5°C) suppresses esterification. Catalytic acids (e.g., p-toluenesulfonic acid) or molecular sieves can accelerate hemiacetal formation while minimizing side reactions .

Q. How can computational modeling (e.g., DFT) predict the stability and degradation pathways of this compound?

Density functional theory (DFT) calculations can model the energy barriers for dehydration or hydrolysis, identifying vulnerable sites (e.g., the hemiacetal oxygen). Such models guide the design of stabilized derivatives or optimized storage conditions .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Q. Can enzyme-catalyzed pathways (e.g., alcohol dehydrogenases) be adapted for asymmetric synthesis of fluorinated hemiacetals?

While alcohol dehydrogenase (Adh)-mediated oxidation of hemiacetals is documented in ethyl acetate biosynthesis , fluorinated substrates present challenges due to enzyme incompatibility. Directed evolution or enzyme engineering (e.g., CRISPR-Cas9 mutagenesis) could tailor active sites for fluorocarbon recognition .

Q. How do fluorinated hemiacetals compare to non-fluorinated analogs in terms of kinetic stability and application potential?

Fluorination increases kinetic stability by raising the activation energy for hydrolysis. This property is advantageous in drug delivery systems, where prolonged stability in physiological conditions is critical. Comparative studies using Arrhenius plots quantify these differences .

Q. What green chemistry approaches can reduce the environmental impact of synthesizing this compound?

Solvent-free HIU reactions and biocatalytic methods minimize waste. Life-cycle assessments (LCAs) comparing traditional vs. ultrasound-assisted syntheses highlight reductions in energy use and hazardous byproducts .

Methodological Guidance

- Data Contradiction Analysis : When conflicting spectral or yield data arise, systematically vary reaction conditions (e.g., solvent, catalyst) and employ control experiments to isolate variables. Cross-validate results with multiple analytical techniques (e.g., NMR, GC-MS) .

- Experimental Design : Use factorial design (e.g., Taguchi methods) to optimize synthetic parameters (temperature, solvent, catalyst loading) and identify critical factors affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.